

Physical and chemical properties of Ethyl 2-iodooxazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

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Technical Guide: Ethyl 2-iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Ethyl 2-iodooxazole-4-carboxylate**, a key intermediate in medicinal chemistry. This document details available data on its properties, synthesis, and potential applications, offering valuable insights for researchers in drug discovery and development.

Core Physical and Chemical Properties

Ethyl 2-iodooxazole-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring an oxazole ring substituted with an iodine atom and an ethyl carboxylate group, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.^[1]

Table 1: Physical and Chemical Properties of **Ethyl 2-iodooxazole-4-carboxylate**

Property	Value	Source
Molecular Formula	C ₆ H ₆ INO ₃	[2][3]
Molecular Weight	267.02 g/mol	[2][3]
CAS Number	1107663-03-5	[2][3]
Melting Point	113-116°C	[1]
Appearance	Solid	[4]
Purity	≥97%	[2]
Storage Conditions	2-8°C, under inert gas (nitrogen or Argon), in a dark place.	[5]

Spectroscopic Data

Detailed experimental spectral data for **Ethyl 2-iodooxazole-4-carboxylate** is not widely available in the public domain. However, based on the analysis of related oxazole and carboxylate-containing compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a singlet for the proton on the oxazole ring. The exact chemical shifts would be influenced by the electron-withdrawing effects of the iodine and carboxylate groups.
- ¹³C NMR:** The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the two carbons of the ethyl group. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching, and vibrations associated with the oxazole ring.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (267.02 g/mol). Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxyl group, and potentially the iodine atom.

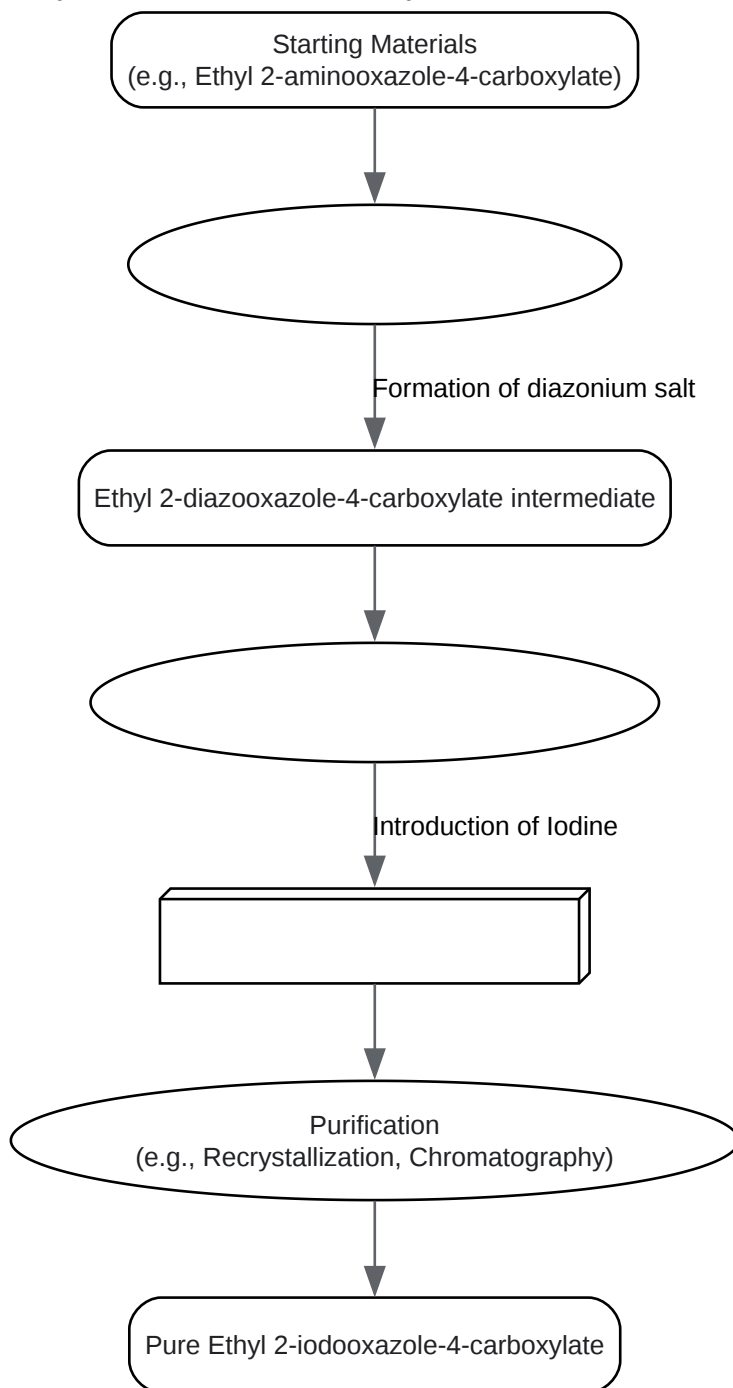
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-iodooxazole-4-carboxylate** is not readily available in published literature, a general synthetic approach can be outlined based on established methods for the synthesis of similar 2-iodooxazole derivatives.

Logical Synthesis Workflow:

A plausible synthetic route would involve the formation of the oxazole ring followed by iodination at the C2 position.

General Synthetic Workflow for Ethyl 2-iodooxazole-4-carboxylate

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Caption: General Synthetic Workflow

Detailed Methodologies (Hypothetical):

- **Step 1: Diazotization of Ethyl 2-aminooxazole-4-carboxylate:** Ethyl 2-aminooxazole-4-carboxylate would be dissolved in an acidic medium (e.g., aqueous HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Step 2: Iodination (Sandmeyer-type reaction):** The freshly prepared diazonium salt solution would then be added to a solution of an iodine source, such as potassium iodide (KI) or a solution of iodine (I₂) in a suitable solvent. Gentle warming might be required to facilitate the decomposition of the diazonium salt and the introduction of the iodine atom at the 2-position of the oxazole ring.
- **Step 3: Work-up and Purification:** After the reaction is complete, the mixture would be extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed, dried, and the solvent evaporated to yield the crude product. Purification would likely be achieved through recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of **Ethyl 2-iodooxazole-4-carboxylate** is primarily centered around the carbon-iodine bond. The iodine atom can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This reactivity makes it an excellent precursor for introducing diverse functional groups at the 2-position of the oxazole ring.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.

Applications in Drug Discovery and Development

Ethyl 2-iodooxazole-4-carboxylate is a valuable intermediate in the synthesis of pharmaceutical compounds. The oxazole moiety is a common scaffold in many biologically active molecules. The presence of the iodo group allows for the facile introduction of various substituents, enabling the generation of diverse chemical libraries for screening and lead optimization.

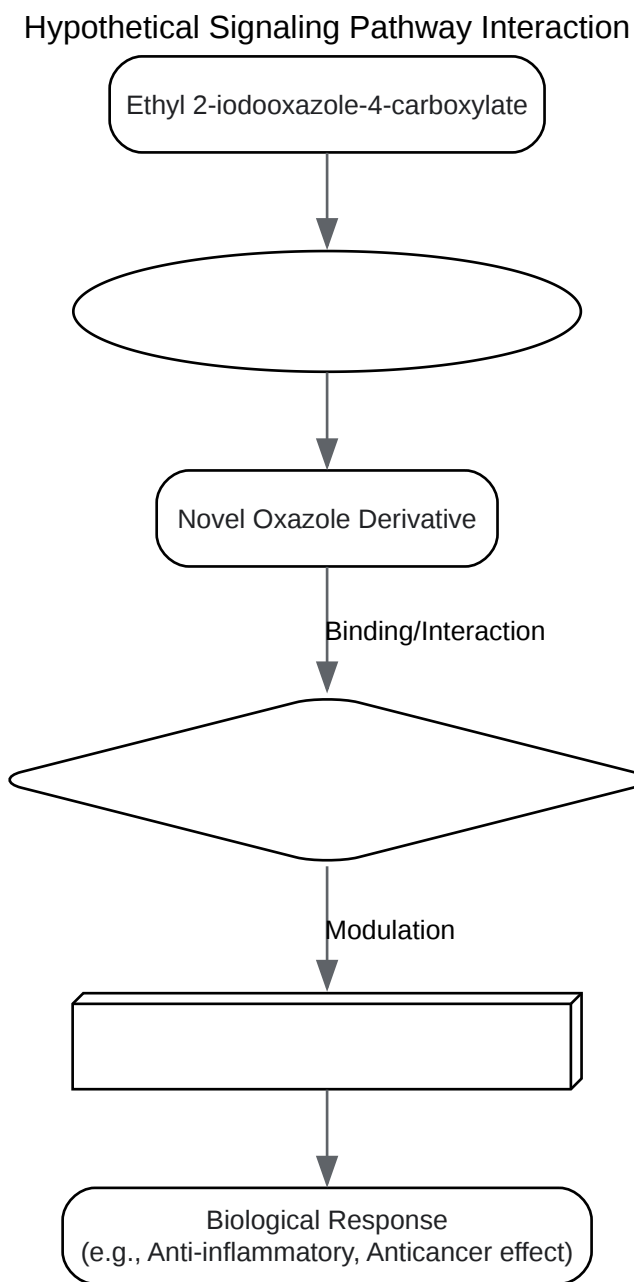
This compound is particularly useful in the development of:

- Antifungal agents
- Anti-inflammatory drugs
- Anticancer therapeutics^[1]

The oxazole core is known for its metabolic stability and favorable electronic properties, making it an attractive feature in drug design.^[1]

Signaling Pathway Relationship (Hypothetical):

While no specific signaling pathways have been directly attributed to **Ethyl 2-iodooxazole-4-carboxylate**, its derivatives, synthesized via cross-coupling reactions, could potentially interact with various biological targets. The nature of the coupled substituent would determine the ultimate biological activity and the signaling pathway affected.



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Caption: Hypothetical Interaction with Signaling Pathways

Conclusion

Ethyl 2-iodooxazole-4-carboxylate is a key synthetic intermediate with significant potential in drug discovery. Its well-defined physical properties and versatile chemical reactivity make it a valuable tool for medicinal chemists. Further research into its biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.

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